Technical Monograph: 3-Methoxy-5-nitro-1H-indazole
Technical Monograph: 3-Methoxy-5-nitro-1H-indazole
Executive Summary
3-Methoxy-5-nitro-1H-indazole (CAS: 1118574-49-4) is a specialized heterocyclic intermediate utilized primarily in the development of small-molecule kinase inhibitors and antiparasitic agents. As a functionalized derivative of the indazole "privileged scaffold," it serves as a critical building block in medicinal chemistry. Its value lies in the orthogonality of its functional groups: the 5-nitro group serves as a latent amine for coupling reactions (e.g., urea or amide formation), while the 3-methoxy group provides steric bulk and hydrogen-bond acceptor properties that modulate potency and selectivity in ATP-binding pockets.
This guide details the physicochemical characterization, validated synthesis pathways, and downstream applications of this compound, designed for researchers in drug discovery and process chemistry.
Chemical Profile & Characterization[1][2][3][4][5][6][7]
The compound is characterized by a bicyclic indazole core.[1] The 3-methoxy substituent significantly alters the electron density of the pyrazole ring compared to the parent 5-nitroindazole, influencing both its solubility and reactivity profiles.
Table 1: Physicochemical Properties[3][9]
| Property | Specification | Notes |
| IUPAC Name | 3-Methoxy-5-nitro-1H-indazole | |
| CAS Number | 1118574-49-4 | |
| Molecular Formula | C₈H₇N₃O₃ | |
| Molecular Weight | 193.16 g/mol | |
| Appearance | Pale yellow to orange solid | Nitro-indazoles are chromophoric. |
| Solubility | DMSO, DMF, hot Methanol | Poor solubility in water/hexane. |
| pKa (calc) | ~12.5 (N-H) | Acidic N-H proton at position 1. |
| Melting Point | 185–190 °C (Typical range) | Varies by crystal polymorph. |
Synthesis & Manufacturing Logic
The synthesis of 3-Methoxy-5-nitro-1H-indazole is rarely performed by direct cyclization. The most robust and scalable route involves the functionalization of the pre-formed indazole core . This approach minimizes side reactions and allows for the use of inexpensive starting materials.
Core Synthetic Pathway
The synthesis follows a two-stage "Activate-and-Displace" strategy:
-
Electrophilic Halogenation: Introduction of a bromine atom at the C3 position to create a leaving group.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromide by a methoxide anion.
Figure 1: Synthesis Workflow Diagram
Caption: Two-step synthesis via C3-bromination followed by nucleophilic displacement.
Detailed Experimental Protocols
These protocols are designed for laboratory-scale synthesis (10–50g). Causality is noted to explain why specific conditions are chosen.
Stage 1: Synthesis of 3-Bromo-5-nitro-1H-indazole
Objective: Activate the C3 position. Mechanism: The C3 position of the indazole ring is the most electron-rich carbon suitable for electrophilic attack, but the electron-withdrawing nitro group at C5 deactivates the ring. Therefore, strong conditions (elemental bromine in base) are required.
-
Dissolution: Dissolve 5-nitro-1H-indazole (10.0 g, 61.3 mmol) in DMF (100 mL) .
-
Why DMF? It provides high solubility for the polar nitroindazole and stabilizes the polar transition state.
-
-
Basification: Add NaOH (2.5 eq) pellets or 10M solution. Stir until dissolved.
-
Why Base? Deprotonates the N1-H, creating the indazolyl anion, which is significantly more nucleophilic at C3 than the neutral species.
-
-
Bromination: Add Bromine (Br₂, 1.1 eq) dropwise at 0–5 °C.
-
Control: Low temperature prevents over-bromination or oxidation of the nitro group.
-
-
Quench & Isolate: Pour the reaction mixture into ice-water (500 mL) . The product will precipitate as a yellow solid. Filter, wash with water, and dry.
Stage 2: Synthesis of 3-Methoxy-5-nitro-1H-indazole
Objective: Install the methoxy group via SNAr. Mechanism: The 3-bromo group is a good leaving group. The reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the Meisenheimer-like transition state, although the effect is weaker at C3 than C4/C6.
-
Reaction Setup: Suspend 3-bromo-5-nitro-1H-indazole (5.0 g, 20.6 mmol) in anhydrous Methanol (50 mL) .
-
Reagent Addition: Add Sodium Methoxide (NaOMe, 30% in MeOH, 3.0 eq) .
-
Why Excess? To drive the equilibrium forward and ensure complete consumption of the bromide.
-
-
Reflux: Heat the mixture to reflux (approx. 65 °C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Endpoint: Disappearance of the starting bromide spot.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water if necessary.
Applications in Drug Discovery[13][14]
This compound is a "Gateway Scaffold." It is rarely the final drug but is the precursor to a class of Aminopyrazole-based Kinase Inhibitors .
Structure-Activity Relationship (SAR) Logic
The transformation of 3-Methoxy-5-nitro-1H-indazole into a bioactive drug involves reducing the nitro group to an amine. This amine is then derivatized to interact with the "Hinge Region" of kinase enzymes.
-
3-Methoxy Group: Occupies the hydrophobic back-pocket of the ATP binding site (Gatekeeper residue interaction).
-
N1-H: Forms a critical hydrogen bond with the kinase hinge backbone (e.g., Glu/Leu residues).
-
5-Position (Amine derivative): Extends into the solvent-exposed region, allowing for solubility-enhancing groups (e.g., piperazines, morpholines).
Figure 2: Kinase Inhibitor Design Workflow
Caption: Workflow for converting the nitro-indazole scaffold into a bioactive kinase inhibitor.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Explosion Hazard: Like many nitro-heterocycles, the compound possesses high energy. While generally stable, it should not be subjected to temperatures >250 °C or high-impact shock.
Handling Protocols:
-
PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.
-
Ventilation: All synthesis steps involving Bromine or dry solids must be performed in a fume hood.
-
Waste: Halogenated organic waste (Step 1 filtrates) must be segregated from non-halogenated waste.
References
-
Synthesis of 3-bromo-5-nitro-1H-indazole
- Source: BenchChem & Google P
-
Title: Synthesis process of 3-bromo-5-nitro-1H-indazole.[6]
- URL
-
General Indazole Functionalization (SNAr)
-
Indazoles in Kinase Inhibition
- Source: NIH / PubMed Central.
- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
-
URL:[Link]
- Chemical Properties & CAS Data: Source: ChemicalBook / Molbase. Title: 3-Methoxy-5-nitro-1H-indazole Product Description.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Nitro-1H-indazole | 5401-94-5 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. longdom.org [longdom.org]
- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 7. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]
